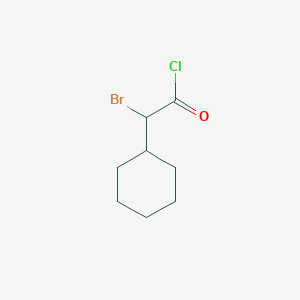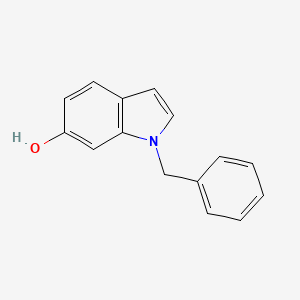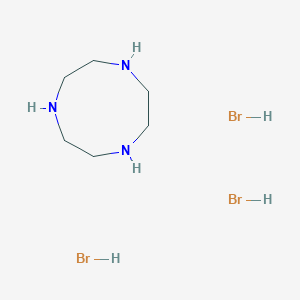
1,4,7-Triazacyclononane trihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Triazacyclononane trihydrobromide is an organic compound with the molecular formula C₆H₁₆BrN₃. It is a trihydrobromide salt of 1,4,7-triazacyclononane, a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry and has applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyclononane can be synthesized through the macrocyclization of diethylene triamine using ethylene glycol ditosylate. The reaction involves the following steps :
-
Reaction of diethylene triamine with tosyl chloride: : [ \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + 3 \text{TsCl} \rightarrow \text{Ts(H)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(H)Ts} + 3 \text{HCl} ]
-
Formation of the macrocyclic compound: : [ \text{Ts(Na)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(Na)Ts} + \text{TsOCH}_2\text{CH}_2\text{OTs} \rightarrow [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 2 \text{NaOTs} ]
-
Hydrolysis to obtain 1,4,7-triazacyclononane: : [ [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 3 \text{H}_2\text{O} \rightarrow [\text{CH}_2\text{CH}_2\text{NH}]_3 + 3 \text{HOTs} ]
Industrial Production Methods
Industrial production of 1,4,7-triazacyclononane trihydrobromide typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Triazacyclononane trihydrobromide undergoes various chemical reactions, including:
Coordination with metal ions: Forms stable complexes with transition metals such as copper, nickel, and zinc.
Oxidation and reduction: Can participate in redox reactions, particularly when coordinated with metal ions.
Substitution reactions: The nitrogen atoms in the triazacyclononane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) is used for reduction reactions.
Electrophiles: Tosyl chloride (TsCl) is used for substitution reactions.
Major Products Formed
Metal complexes: Coordination with metal ions forms stable metal-ligand complexes.
Oxidized products: Oxidation reactions yield oxo-metal complexes.
Substituted derivatives: Substitution reactions produce various substituted triazacyclononane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7-Triazacyclononane trihydrobromide has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,7-triazacyclononane trihydrobromide involves its ability to chelate metal ions. The tridentate ligand forms stable complexes with metal ions, which can then participate in various chemical reactions. For example, as a metallo-β-lactamase inhibitor, it targets the catalytic active-site pockets of the enzyme, inhibiting its activity and restoring the efficacy of β-lactam antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: Another aza-crown ether with similar coordination properties.
1,4,7,10-Tetraazacyclododecane: A cyclic tetramer with four nitrogen atoms, used in similar applications.
Trimethyltriazacyclononane: A bulky analogue of 1,4,7-triazacyclononane with additional methyl groups.
Uniqueness
1,4,7-Triazacyclononane trihydrobromide is unique due to its tridentate coordination ability, forming highly stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various scientific applications .
Eigenschaften
Molekularformel |
C6H18Br3N3 |
|---|---|
Molekulargewicht |
371.94 g/mol |
IUPAC-Name |
1,4,7-triazonane;trihydrobromide |
InChI |
InChI=1S/C6H15N3.3BrH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H |
InChI-Schlüssel |
IXWUUDJBEQFLIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCN1.Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


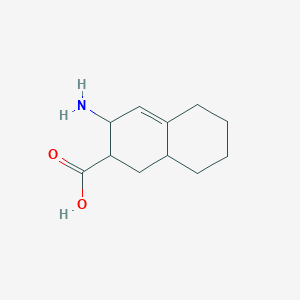
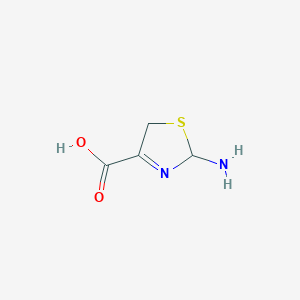
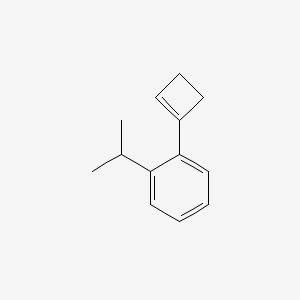
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)



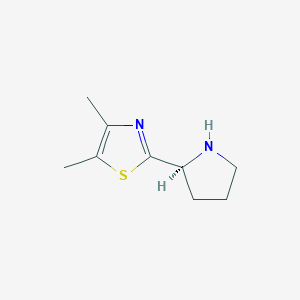
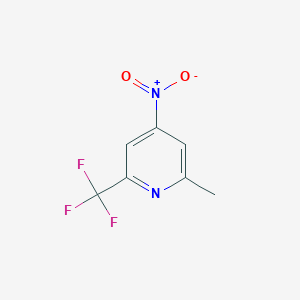
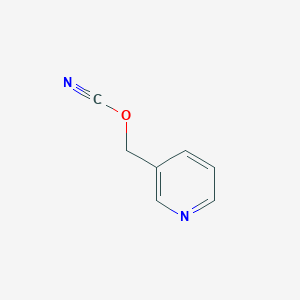
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
